REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[N:6][C:5]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)=[C:4]([O:18][CH2:19][C:20]2[CH:25]=[CH:24][C:23]([O:26][CH3:27])=[CH:22][CH:21]=2)[CH:3]=1.[Cl:28][C:29]1[CH:34]=[CH:33][C:32]([CH2:35][SH:36])=[CH:31][CH:30]=1.CCN(C(C)C)C(C)C>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.O>[Cl:28][C:29]1[CH:34]=[CH:33][C:32]([CH2:35][S:36][C:2]2[N:7]=[N:6][C:5]([O:8][CH2:9][C:10]3[CH:11]=[CH:12][C:13]([O:16][CH3:17])=[CH:14][CH:15]=3)=[C:4]([O:18][CH2:19][C:20]3[CH:21]=[CH:22][C:23]([O:26][CH3:27])=[CH:24][CH:25]=3)[CH:3]=2)=[CH:31][CH:30]=1 |f:3.4.5.6.7|
|
Name
|
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(N=N1)OCC1=CC=C(C=C1)OC)OCC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(N=N1)OCC1=CC=C(C=C1)OC)OCC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
248 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)CS
|
Name
|
|
Quantity
|
404 mg
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
52.1 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
65.8 mg
|
Type
|
catalyst
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
irradiation at 120° C. for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted into ethyl acetate before the combined
|
Type
|
WASH
|
Details
|
organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulphate)
|
Type
|
CUSTOM
|
Details
|
The resulting solution was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by silica chromatography (eluting with 0-40% dichlormethane in petrol)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CSC2=CC(=C(N=N2)OCC2=CC=C(C=C2)OC)OCC2=CC=C(C=C2)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.42 mmol | |
AMOUNT: MASS | 201 mg | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |